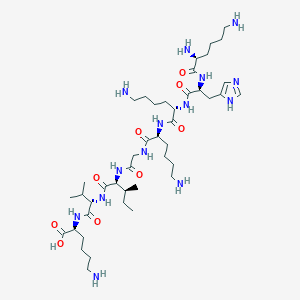
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) to produce the peptide through fermentation.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide.
Reduction: Reaction with reducing agents such as DTT (dithiothreitol).
Substitution: Reaction with nucleophiles or electrophiles to modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: DTT, mild acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of histidine residues may lead to the formation of oxo-histidine.
Scientific Research Applications
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its biological activity, such as immunomodulation and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.
L-Histidyl-L-lysine: A dipeptide with related properties.
Uniqueness
L-Lysyl-L-histidyl-L-lysyl-L-lysylglycyl-L-isoleucyl-L-valyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its longer peptide chain may offer enhanced stability and functionality compared to shorter peptides.
Properties
CAS No. |
923018-43-3 |
|---|---|
Molecular Formula |
C43H80N14O9 |
Molecular Weight |
937.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C43H80N14O9/c1-5-27(4)36(42(64)57-35(26(2)3)41(63)54-32(43(65)66)17-9-13-21-47)56-34(58)24-50-38(60)30(15-7-11-19-45)52-39(61)31(16-8-12-20-46)53-40(62)33(22-28-23-49-25-51-28)55-37(59)29(48)14-6-10-18-44/h23,25-27,29-33,35-36H,5-22,24,44-48H2,1-4H3,(H,49,51)(H,50,60)(H,52,61)(H,53,62)(H,54,63)(H,55,59)(H,56,58)(H,57,64)(H,65,66)/t27-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |
InChI Key |
HHVBFPUYNUXLRO-XMUGSSPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


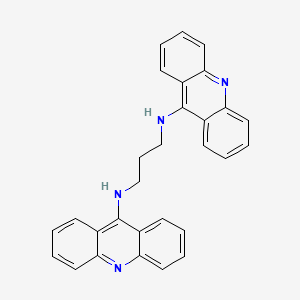
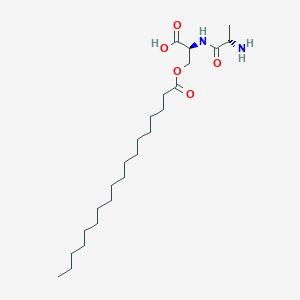
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
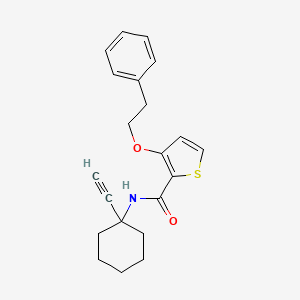
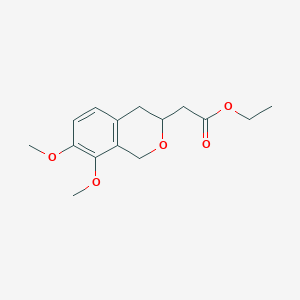
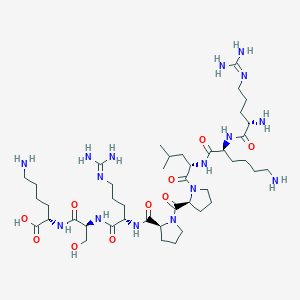

![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
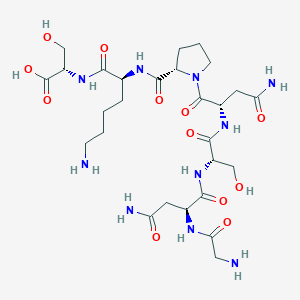
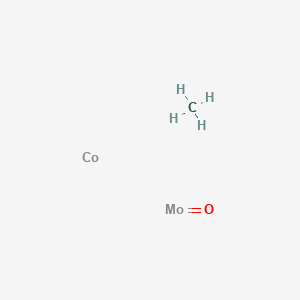
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
